Diethyl 2-aminoterephthalate
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Overview
Description
Diethyl 2-aminoterephthalate is an organic compound with the molecular formula C12H15NO4. It is a derivative of terephthalic acid, where two ethyl ester groups and an amino group are attached to the benzene ring. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that phthalates, a class of chemicals to which diethyl 2-aminoterephthalate belongs, are endocrine-disrupting chemicals . They can induce neurological disorders and interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Mode of Action
Phthalates, including this compound, can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process
Pharmacokinetics
It is known that the compound has a molecular weight of 23725 , and it is insoluble in water . These properties may influence its bioavailability.
Result of Action
It is known that phthalates can induce neurological disorders .
Action Environment
It is known that the compound is stable under recommended storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-aminoterephthalate can be synthesized through several methods. One common approach involves the esterification of 2-aminoterephthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-aminoterephthalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Diethyl 2-hydroxyterephthalate.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Diethyl 2-aminoterephthalate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents.
Comparison with Similar Compounds
Diethyl terephthalate: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Aminoterephthalic acid: Contains carboxylic acid groups instead of ester groups, affecting its solubility and reactivity.
Dimethyl 2-aminoterephthalate: Similar structure but with methyl ester groups instead of ethyl, influencing its physical properties and reactivity.
Uniqueness: Diethyl 2-aminoterephthalate’s combination of amino and ester functional groups provides a unique balance of reactivity and stability, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
diethyl 2-aminobenzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-6-9(10(13)7-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFDXMSSBFNAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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